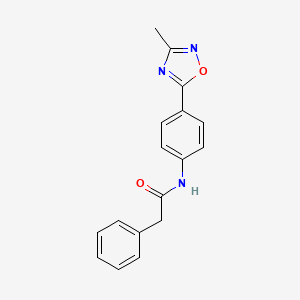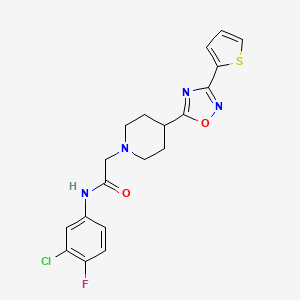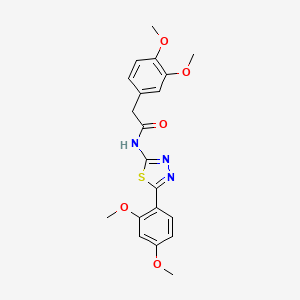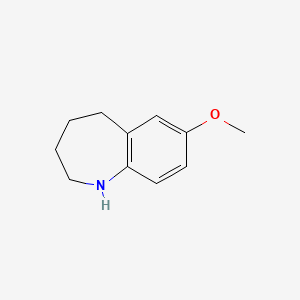
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the formula C15H16F3N3. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a diazepan ring attached to a quinoline ring, which is further substituted with fluorine and trifluoromethyl groups . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.30 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would need to be determined experimentally .Aplicaciones Científicas De Investigación
Hemodynamic Effects in Coronary Patients
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline has shown potential in the medical field, particularly in the context of anesthesia prior to and during extracorporeal circulation in coronary-surgical patients. One study compared this compound with its predecessors, diazepam (Valium) and flunitrazepam (Rohypnol), highlighting its hemodynamic effects and utility in the induction of anesthesia and as an adjuvant due to its hemodynamic impact (Schleussner et al., 1981).
CNS Effects and Psychomotor Function
The effects of this compound on the central nervous system and psychomotor function have also been studied. Flosequinan, a chemically novel quinolone vasodilator structurally related to this compound, was compared with diazepam in a study involving healthy volunteers. The study evaluated the psychomotor function and mood ratings and concluded that flosequinan had no central nervous system depressant effects, despite the occurrence of headaches in some volunteers (King et al., 1991).
Comparative Hemodynamic Study during Cardiopulmonary Bypass
A comparative hemodynamic study during cardiopulmonary bypass between midazolam and diazepam, drugs structurally similar to this compound, revealed subtle differences in pharmacologic actions. Diazepam caused more pronounced arterial and venous dilation when used with constant flow on cardiopulmonary bypass, indicating the nuanced differences in the hemodynamic profiles of these compounds (Samuelson et al., 1981).
Effects on Neuromuscular Transmission
Fluorinated 4-quinolones, a category that includes this compound, have been reported to block neuromuscular transmission. This finding is particularly relevant in the context of myasthenia gravis patients, where the use of these antibiotics can exacerbate muscle weakness (Sieb, 1998).
Metabolite Analysis in Pharmacokinetics
The compound has also been a subject in pharmacokinetics research. A study involving DX-8951, a novel camptothecin analog, identified urinary metabolites in rats and humans, advancing our understanding of the drug metabolism and potential therapeutic applications (Atsumi et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCTRPHCUDOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)
![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)



![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)


